molecular formula C24H20ClNO4S B2831050 1-(2-chlorobenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one CAS No. 902298-82-2

1-(2-chlorobenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one

Cat. No.: B2831050
CAS No.: 902298-82-2
M. Wt: 453.94
InChI Key: UVNUALZPAAJRDK-UHFFFAOYSA-N
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Description

This compound is a quinolinone derivative, which is a class of compounds that often exhibit biological activity and are of interest in medicinal chemistry . It has a 2-chlorobenzyl group, a methoxy group at the 6-position, and a tosyl group at the 3-position of the quinolinone ring .


Synthesis Analysis

While the exact synthesis of this compound isn’t available, similar compounds are often synthesized via condensation reactions, nucleophilic substitutions, or coupling reactions . The 2-chlorobenzyl group could potentially be introduced via a nucleophilic substitution reaction with 2-chlorobenzyl chloride .


Molecular Structure Analysis

The molecular structure of this compound would likely show the characteristic bicyclic structure of quinolinones, with the various substituents attached at the specified positions . The exact geometry would depend on the specific stereochemistry at each position .


Chemical Reactions Analysis

Quinolinones can undergo a variety of reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and various condensation reactions . The presence of the chlorobenzyl and tosyl groups could also allow for further functionalization via nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties such as solubility, melting point, and reactivity .

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one is not fully understood. However, it is believed to inhibit bacterial growth by disrupting the synthesis of bacterial DNA and RNA. The compound has also been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in oxidative stress and inflammation. The compound has also been shown to enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2-chlorobenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one in laboratory experiments include its high potency and selectivity, as well as its broad spectrum of activity against various bacterial strains. However, the compound has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 1-(2-chlorobenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one. One potential direction is to investigate its potential applications in the treatment of bacterial infections, particularly those caused by multidrug-resistant bacteria. Another direction is to explore its potential as an anti-inflammatory and antioxidant agent for the treatment of various inflammatory diseases, including cancer and neurodegenerative disorders. Additionally, further studies are needed to elucidate the compound's mechanism of action and to optimize its pharmacological properties for clinical use.

Synthesis Methods

The synthesis of 1-(2-chlorobenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one involves the reaction of 2-chlorobenzylamine with 2-methoxy-3-tosylquinoline-4-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out under reflux conditions in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) to yield the desired product.

Scientific Research Applications

1-(2-chlorobenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one has been extensively studied for its potential applications in drug development. It has been found to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-6-methoxy-3-(4-methylphenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClNO4S/c1-16-7-10-19(11-8-16)31(28,29)23-15-26(14-17-5-3-4-6-21(17)25)22-12-9-18(30-2)13-20(22)24(23)27/h3-13,15H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVNUALZPAAJRDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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